

Quin C1: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Quin C1	
Cat. No.:	B15570158	Get Quote

CAS Number: 786706-21-6

Chemical Formula: C26H27N3O4

Molecular Weight: 445.51 g/mol

This guide provides an in-depth overview of **Quin C1**, a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2/ALX). It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical properties, experimental protocols, and signaling pathways.

Biochemical and Pharmacological Data

Quin C1 is a synthetic, non-peptide small molecule that has been identified as a highly selective agonist for FPR2, a G protein-coupled receptor involved in inflammatory responses. [1] Its activity has been characterized in various in vitro and in vivo models, demonstrating significant anti-inflammatory potential.

Quantitative Efficacy and Potency

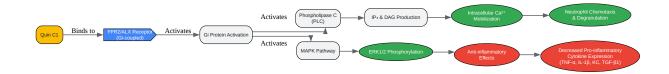
The following table summarizes the key quantitative data regarding the biological activity of **Quin C1**.



Parameter	Cell Line/Model	Value	Reference
EC ₅₀ (Degranulation)	RBL-FPRL1 cells	1.88 x 10 ⁻⁶ M	[1]
Potency (Chemotaxis & β-glucuronidase secretion)	Peripheral blood neutrophils	~1/1000th of WKYMVm	[1]

Signaling Pathways of Quin C1

Quin C1 exerts its effects by binding to and activating FPR2, which is coupled to an inhibitory G-protein (Gi). This activation initiates a cascade of intracellular signaling events that ultimately mediate the observed cellular responses. The signaling pathway is depicted below.



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Quin C1 signaling cascade via the FPR2 receptor.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **Quin C1**.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FPR2 by **Quin C1**.

Cell Culture:



 Rat basophilic leukemia (RBL) cells stably transfected with human FPRL1 (RBL-FPRL1) are cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/ml penicillin, 100 µg/ml streptomycin, and 0.5 mg/ml G418.

Procedure:

- Harvest RBL-FPRL1 cells and resuspend them in Hanks' balanced salt solution (HBSS) containing 10 mM HEPES, pH 7.4.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) by incubating at room temperature.
- Wash the cells to remove excess dye and resuspend in fresh HBSS.
- Place the cell suspension in a quartz cuvette in a spectrofluorometer.
- Establish a baseline fluorescence reading.
- Add **Quin C1** to the cell suspension at the desired concentration.
- Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
- Pertussis toxin can be used as a negative control to confirm Gi protein coupling, as it inhibits
 the calcium response induced by Quin C1.[1]

Neutrophil Chemotaxis Assay

This assay assesses the ability of **Quin C1** to induce the directed migration of neutrophils.

Neutrophil Isolation:

 Isolate human peripheral blood neutrophils from healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

Procedure:



- Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter separating the upper and lower wells.
- Add a solution of **Quin C1** at various concentrations to the lower wells of the chamber.
- Place the freshly isolated neutrophils in the upper wells.
- Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂.
- After the incubation period, remove the filter, fix, and stain it.
- Count the number of neutrophils that have migrated through the filter to the lower side using a microscope.
- The number of migrated cells is a measure of the chemotactic activity of Quin C1.

ERK1/2 Phosphorylation Assay

This assay determines the effect of **Quin C1** on the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.

Cell Culture and Stimulation:

- Use RBL-FPRL1 cells cultured as described for the calcium mobilization assay.
- Serum-starve the cells overnight before the experiment.
- Stimulate the cells with Quin C1 for a short period (e.g., 5 minutes).

Procedure:

- Lyse the stimulated cells in a lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.

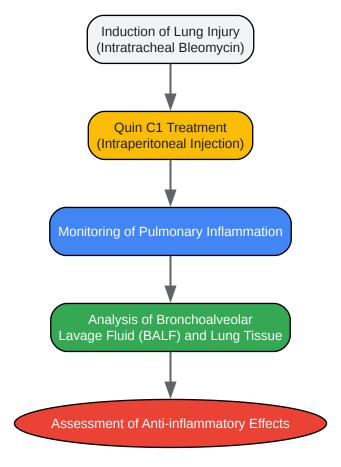


- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) detection system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of **Quin C1** have been demonstrated in a mouse model of bleomycin-induced lung injury.

Experimental Workflow for In Vivo Studies



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Workflow for assessing the in vivo anti-inflammatory effects of **Quin C1**.

Quantitative Effects on Cytokine Expression

In the bleomycin-induced lung injury model, treatment with **Quin C1** resulted in a significant reduction in the expression of several pro-inflammatory cytokines in the lung tissue. While the exact percentage of reduction varies, the studies consistently show a statistically significant decrease in the levels of the following cytokines:

- Tumor Necrosis Factor-alpha (TNF-α)
- Interleukin-1beta (IL-1β)
- Keratinocyte-derived Chemokine (KC)
- Transforming Growth Factor-beta1 (TGF-β1)

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References

- 1. A novel nonpeptide ligand for formyl peptide receptor-like 1 PubMed [pubmed.ncbi.nlm.nih.gov]
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